N-氯乙基 ThioTEPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

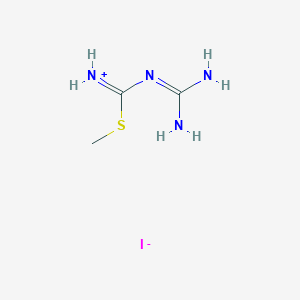

N-Chloro Ethyl ThioTEPA is a derivative of thiotepa, which is a compound known as N,N',N"-triethylenethiophosphoramide. Thiotepa itself is a phosphorus-containing compound that has been studied for its behavior in aqueous solutions and its potential use in medical applications, particularly as an antineoplastic agent . The chloro derivatives of thiotepa, such as N-Chloro Ethyl ThioTEPA, are formed through hydrolysis reactions in various conditions, including different pH levels and the presence of sodium chloride .

Synthesis Analysis

The synthesis of N-Chloro Ethyl ThioTEPA involves the hydrolysis of thiotepa in aqueous solutions. The rate of hydrolysis and the formation of chloro derivatives are influenced by factors such as the concentration of thiotepa, sodium chloride, and the acidity of the solution . The presence of chloride ions and acidic conditions promote the formation of chloro adducts of thiotepa, which include the mono-chloro and di-chloro derivatives .

Molecular Structure Analysis

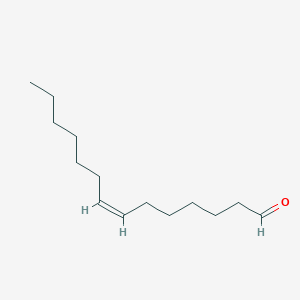

The molecular structure of N-Chloro Ethyl ThioTEPA is not explicitly detailed in the provided papers. However, it can be inferred that the structure would include a thiophosphoramide group with ethylene linkages and a chloro substituent resulting from the hydrolysis process. The exact position and number of chloro substituents would depend on the specific conditions under which the hydrolysis occurs .

Chemical Reactions Analysis

The primary chemical reaction associated with N-Chloro Ethyl ThioTEPA is its formation through the hydrolysis of thiotepa. This reaction is sensitive to environmental conditions such as pH, temperature, and the presence of chloride ions. The hydrolysis leads to the cleavage of PN bonds and the release of aziridine, along with the formation of chloro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Chloro Ethyl ThioTEPA are not directly provided in the papers. However, the properties of thiotepa, from which it is derived, indicate that it is most stable in neutral to slightly basic conditions (pH 7-11) and that its degradation follows pseudo-first-order kinetics. The stability of thiotepa and its derivatives is compromised in highly acidic or highly basic conditions . The presence of sodium chloride influences the degradation rate and the types of chloro adducts formed .

科学研究应用

降解和稳定性研究

- 水溶液中的降解:与 N-氯乙基 ThioTEPA 相关的 N,N',N"-三亚乙基硫代膦酰胺(Thiotepa)在水溶液中降解,表现出拟一级动力学。它在 pH 7-11 时最稳定。在酸性条件和氯化钠存在下,Thiotepa 的氯代加合物生成 (van Maanen 等人,1999)。

- 生物样品中的稳定性:对 ThioTEPA 及其在血浆和尿液中的代谢物的稳定性研究表明,降解速率因 pH 值和温度而异。降解导致形成氯代衍生物和其他代谢物 (van Maanen 等人,2000)。

代谢和相互作用研究

- 小鼠模型中的代谢:研究了 ThioTEPA 在小鼠中的代谢,揭示了它在体内经历开环、N-去氯乙基化和共轭反应,形成包括 SCMC 和 TDGA 在内的各种代谢物 (Li 等人,2011)。

- 与核酸成分的相互作用:ThioTEPA 与核酸成分相互作用,在中性条件下导致磷氨基乙基化,在弱酸性条件下导致氨基乙基化 (Voloshchuk 等人,1990)。

药理学研究

- 化学和药代动力学:概述了 ThioTEPA 的化学、药理、临床应用和毒性,以及它的药代动力学和分析方法,提供了对其在医学研究中的多方面应用的见解 (Maanen 等人,2000)。

其他研究应用

- 对昆虫代谢的影响:研究了 ThioTEPA 在昆虫和大鼠中的代谢,以及它对昆虫发育的影响,表明其在昆虫种群控制中的潜在用途 (Parish 和 Arthur,1965)。

- DNA 烷基化研究:研究探索了 ThioTEPA 及其代谢物对 DNA 烷基化的机制,表明其在导致 DNA 损伤和链间交联中的潜在作用 (Cohen 等人,1991)。

安全和危害

属性

IUPAC Name |

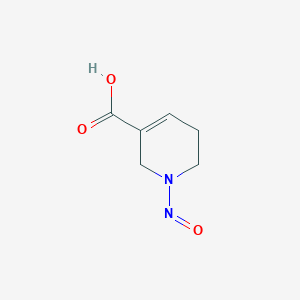

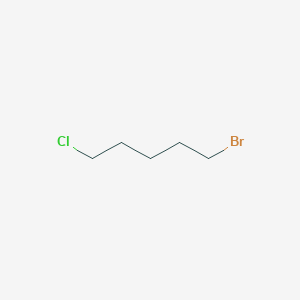

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMMENRDBJHRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(NCCCl)N2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiotepa Impurity 1 | |

CAS RN |

90877-51-3 |

Source

|

| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)